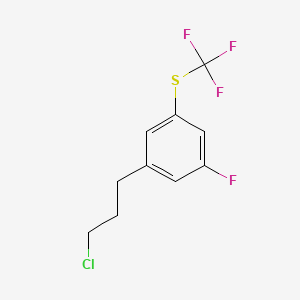

1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene

Beschreibung

Eigenschaften

Molekularformel |

C10H9ClF4S |

|---|---|

Molekulargewicht |

272.69 g/mol |

IUPAC-Name |

1-(3-chloropropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |

InChI-Schlüssel |

FSPLREOBYGGEJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1F)SC(F)(F)F)CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural Analysis and Synthetic Challenges

The target molecule’s structure comprises a benzene ring with three distinct substituents:

- Fluorine at position 3 (meta-directing, electron-withdrawing)

- Trifluoromethylthio group (-SCF₃) at position 5 (strongly electron-withdrawing, meta-directing)

- 3-Chloropropyl chain at position 1 (alkyl group requiring regioselective introduction).

The combined electronic effects of fluorine and -SCF₃ render the aromatic ring highly deactivated, complicating electrophilic substitution. Consequently, conventional Friedel-Crafts alkylation or nitration is infeasible. Instead, cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and Grignard-mediated strategies are prioritized.

Precursor Selection and Functional Group Introduction

Core Benzene Ring Construction

The synthesis typically begins with a pre-functionalized benzene derivative to avoid competing substitution patterns. Two precursors dominate literature:

- 1-Bromo-3-fluoro-5-nitrobenzene : The nitro group facilitates subsequent SNAr reactions, while bromine serves as a leaving group for cross-coupling.

- 3-Fluoro-5-(trifluoromethylthio)anisole : Methoxy groups act as transient directing groups for lithiation or coupling.

Table 1: Precursor Comparison

| Precursor | Advantages | Limitations |

|---|---|---|

| 1-Bromo-3-fluoro-5-nitrobenzene | Nitro group enables SNAr; bromine supports coupling | Requires nitro reduction and thiolation |

| 3-Fluoro-5-(trifluoromethylthio)anisole | Directs metalation; avoids nitro steps | Demethylation needed post-synthesis |

Trifluoromethylthio (-SCF₃) Installation

The -SCF₃ group is introduced via thiolation followed by trifluoromethylation :

- Thiolation :

3-Chloropropyl Chain Introduction

Kumada-Tamao-Corriu Coupling

A palladium-catalyzed cross-coupling between aryl bromides and 3-chloropropylmagnesium bromide achieves direct alkylation:

Grignard Reagent Alkylation

Grignard reagents generated from 1-bromo-3-chloropropane and magnesium in THF react with lithiated intermediates:

- Directed Ortho Metalation : Using LDA (lithium diisopropylamide), the aryl ring is deprotonated at position 1, then quenched with 3-chloropropyl bromide.

- One-Pot Synthesis : Combines lithiation and alkylation in a single reactor, reducing intermediate isolation.

Table 2: Alkylation Method Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Kumada Coupling | Pd(dba)₂ | THF | 78 | 98 |

| Grignard Alkylation | LDA | THF | 68 | 95 |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key analogs are identified based on shared structural motifs, such as halogenated alkyl chains, fluorinated aromatic rings, and sulfur-containing groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Fluoro vs.

- Trifluoromethylthio (-SCF₃) : This group is highly lipophilic (logP ~3.5–4.0) and electron-withdrawing, improving membrane permeability and resistance to oxidative metabolism compared to methylthio (-SCH₃) or methoxy (-OCH₃) groups .

- Chloropropyl Chain : The 3-chloropropyl moiety enables cross-coupling or alkylation reactions, as seen in the synthesis of triazole derivatives (e.g., compounds 12–14 in ) .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for the target compound are absent in the evidence, trends can be inferred:

Table 2: Inferred Physicochemical Properties

| Property | 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene | 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene | 1-(3-Chloropropyl)benzene |

|---|---|---|---|

| Molecular Weight | ~280–300 g/mol | ~300–320 g/mol | ~168.6 g/mol |

| Lipophilicity (logP) | High (~4.0–4.5) | Moderate (~3.0–3.5) | Low (~2.5–3.0) |

| Metabolic Stability | High (due to -SCF₃ and F) | Moderate (ethoxy susceptible to oxidation) | Low (no stabilizing groups) |

Biologische Aktivität

1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene is a synthetic organic compound with the molecular formula and a molecular weight of 272.69 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in herbicide development and interaction with specific biological targets.

- CAS Number : 1805704-16-8

- Molecular Structure : The compound features a benzene ring substituted with a chloropropyl group, a fluorine atom, and a trifluoromethylthio group, contributing to its unique chemical reactivity.

Herbicidal Activity

Recent studies have explored the herbicidal potential of compounds structurally similar to 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene. For instance, research on phytoene desaturase (PDS) inhibitors indicates that compounds with trifluoromethylthio groups can exhibit significant herbicidal activity against various weed species. In particular, the structure-based virtual screening approach has led to the identification of new herbicides that may share mechanisms with our compound of interest .

The biological activity of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene is hypothesized to involve interactions with molecular targets within plant systems. The trifluoromethylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with enzyme systems critical for plant growth regulation. This interaction could potentially disrupt normal physiological processes, leading to herbicidal effects.

Case Studies

Comparative Analysis

A comparison of similar compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes key properties and activities:

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene | 1805704-16-8 | 272.69 g/mol | Potential herbicide; interacts with PDS |

| 1b (PDS inhibitor) | Not specified | Not specified | Broader spectrum herbicidal activity at 375-750 g/ha |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethylthio)benzene, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via Grignard reagent-mediated alkylation or electrophilic fluorination. For example, a Grignard approach using isopropylmagnesium chloride with a chlorinated benzene precursor in tetrahydrofuran (THF) at -5°C achieved 69% yield (Example 6 in ). Key factors include temperature control (-5°C to prevent side reactions), solvent choice (THF for Grignard stability), and dropwise reagent addition. Lower yields in alternative methods (e.g., 65% in ) may stem from competing side reactions or incomplete purification .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. For a related chloropropylbenzene derivative, ¹H NMR peaks at δ 3.54–3.52 ppm (t, J = 6.5 Hz) and δ 2.80–2.77 ppm (t, J = 7.4 Hz) correspond to chloropropyl chain protons, while aromatic protons appear at δ 7.31–7.19 ppm ( ). Impurities, such as unreacted starting materials, are identified via unexpected peaks or integration discrepancies. High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Methodological Answer : Column chromatography (silica gel) is standard for separating byproducts. For example, used silica gel chromatography with gradients of ethyl acetate/hexane to isolate triazole derivatives. For volatile byproducts, distillation (e.g., bp 65–67°C at 12 mmHg for a trifluoromethylbenzene analog in ) may be employed. Recrystallization is less common due to the compound’s likely liquid state .

Advanced Research Questions

Q. How can steric hindrance from the trifluoromethylthio group impact reaction pathways, and what modifications mitigate this?

- Methodological Answer : The bulky trifluoromethylthio group may hinder nucleophilic substitution or coupling reactions. highlights steric challenges in ketone additions, where conversions dropped below 20% for hindered substrates. Mitigation strategies include:

- Using excess reagents (e.g., additional ketone and phenylsilane in ).

- Employing bulky base catalysts (e.g., N,N-diisopropylethylamine in ) to stabilize transition states.

- Switching to polar aprotic solvents (e.g., DMF) to enhance solubility of sterically crowded intermediates .

Q. How should researchers address contradictory yield data across studies for similar synthetic steps?

- Reagent stoichiometry : Excess Grignard reagent in may improve yield.

- Temperature gradients : Sub-zero conditions in suppress side reactions.

- Purification efficiency : Column chromatography in vs. distillation in .

Reproducibility requires strict adherence to documented conditions and validation via control experiments .

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound?

- Methodological Answer : Electrophilic fluorination typically targets electron-rich aromatic positions. For 3-fluoro substitution, directing groups (e.g., chloropropyl) may influence regioselectivity. ’s use of trichloroisocyanuric acid as a chlorinating agent suggests halogen-directed fluorination. Computational modeling (e.g., DFT) can predict activation energies for competing pathways, while isotopic labeling (¹⁸F) tracks positional fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.